molecular formula C8H8Cl2F3NO B13721134 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride

Cat. No.: B13721134
M. Wt: 262.05 g/mol
InChI Key: QHUKYDHEXBNWGN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . The presence of the trifluoromethyl group imparts unique characteristics to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride involves several steps. One common method includes the chlorination of 2-methyl-6-methoxy-3-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C8H8Cl2F3NO

Molecular Weight

262.05 g/mol

IUPAC Name

2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C8H7ClF3NO.ClH/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7;/h2-3H,4H2,1H3;1H

InChI Key

QHUKYDHEXBNWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(F)(F)F)CCl.Cl

Origin of Product

United States

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